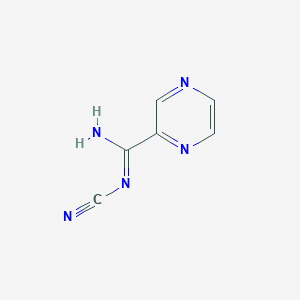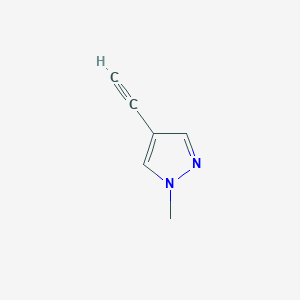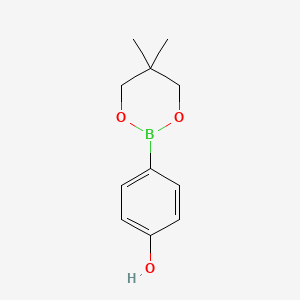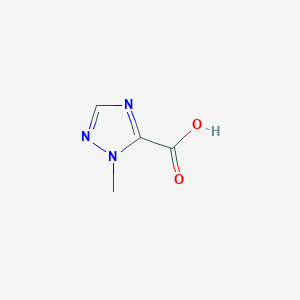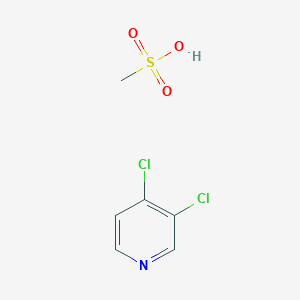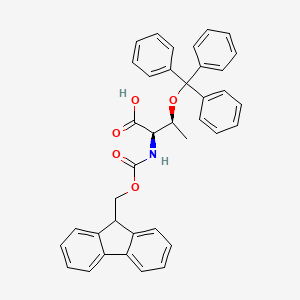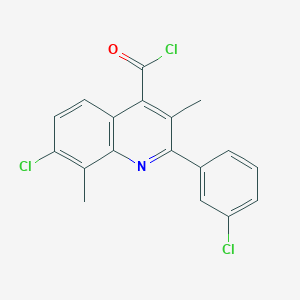
7-氯-2-(3-氯苯基)-3,8-二甲基喹啉-4-羰基氯
描述
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H12Cl3NO and its molecular weight is 364.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
该化合物用于蛋白质组学研究,它可以作为试剂或合成更复杂分子的构建块。 蛋白质组学涉及对蛋白质、其结构和功能的大规模研究 .
抗菌活性
据报道,喹喔啉衍生物具有抗菌活性。 它们可以被设计为针对特定的细菌菌株,可能导致新型抗生素的开发 .
抗氧化特性
研究表明,喹喔啉化合物可能具有抗氧化特性。 这些特性在预防氧化应激方面很有价值,氧化应激会导致细胞损伤和各种疾病 .
抗癌活性
喹喔啉衍生物的结构框架允许探索抗癌活性。 它们可以被合成以与癌细胞系相互作用,为新型癌症疗法提供途径 .
抗疟疾活性
历史上,喹喔啉衍生物已被合成和测试其抗疟疾活性。 它们抑制疟原虫生长的能力使其成为抗疟疾药物开发的候选者 .
抗惊厥作用
一些喹喔啉衍生物因其抗惊厥作用而被探索。 它们可能调节神经递质通路,可用于治疗癫痫 .
抗结核病
喹喔啉衍生物在抗结核病研究中显示出希望。 它们可能抑制引起结核病的细菌,为新的治疗方法提供潜在途径 .
抗炎活性
喹喔啉衍生物的抗炎活性使其成为开发抗炎药的有趣目标。 它们可用于治疗各种炎症性疾病 .
属性
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)7-6-13-15(18(21)23)10(2)16(22-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQJKUOUYDVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


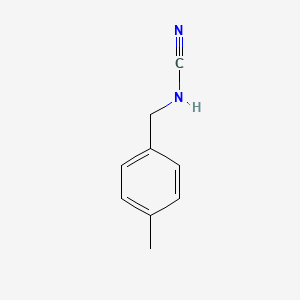
![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)
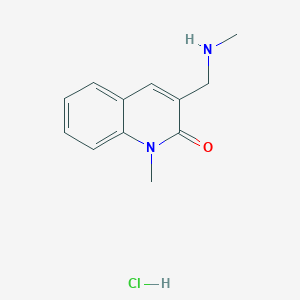
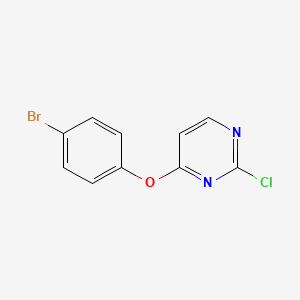
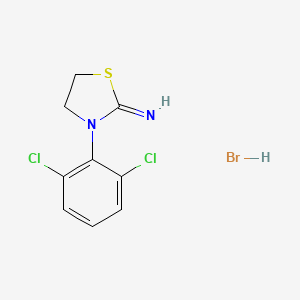
![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride](/img/structure/B1453348.png)
